molecular formula C5H6F4O2S B8675304 Methyl 3-(methylthio)-2,2,3,3-tetrafluoropropionate CAS No. 77705-91-0

Methyl 3-(methylthio)-2,2,3,3-tetrafluoropropionate

Cat. No. B8675304
M. Wt: 206.16 g/mol
InChI Key: AUELKTNAMGRYHT-UHFFFAOYSA-N
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Patent
US04851161

Procedure details

A slurry of 24 g (0.50 mole) of 50% NaH/mineral oil in 140 ml of dry dimethyl sulfoxide was stirred while 24 g (0.50 mole) of methyl mercaptan was distilled in over a 2 hr. period. The mixture was then stirred until gas evolution became very slow after which the mixture was allowed to stand overnight. The resulting mixture was a thick paste which was diluted with 50 ml of dimethyl sulfoxide and charged into a 400 ml metal tube along with 33 g (0.75 mole) of carbon dioxide and 50 g (0.50 mole) of tetrafluoroethylene. The tube was shaken at 100° for 4 hr. The resulting solution was treated with 69.3 g (0.55 mole) of dimethyl sulfate. After an initial exotherm (maximum temperature, 50°), the mixture was stirred for 3 hr. Product was then removed under vacuum and fractionated to afford 63.9 g (62%) of methyl 3-methylthio-2,2,3,3-tetrafluoropropionate, bp 53° (10 mm, 1.3 kPa), IR (neat): 3020, 2970, and 2860 (satd CH), 1780 (C=O), and 1250-1100 cm-1 (C--F), 1H and 19F NMR agreed with the assigned structure.
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
69.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][SH:4].[C:5](=[O:7])=O.[F:8][C:9]([F:13])=[C:10]([F:12])[F:11].S([O:19][CH3:20])(OC)(=O)=O>CS(C)=O>[CH3:3][S:4][C:10]([F:12])([F:11])[C:9]([F:13])([F:8])[C:5]([O:19][CH3:20])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
24 g
Type
reactant
Smiles
CS
Name
Quantity
140 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
50 g
Type
reactant
Smiles
FC(=C(F)F)F
Step Three
Name
Quantity
69.3 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled in over a 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
was diluted with 50 ml of dimethyl sulfoxide
STIRRING
Type
STIRRING
Details
The tube was shaken at 100° for 4 hr
Duration
4 h
STIRRING
Type
STIRRING
Details
After an initial exotherm (maximum temperature, 50°), the mixture was stirred for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Product was then removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC(C(C(=O)OC)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 63.9 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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